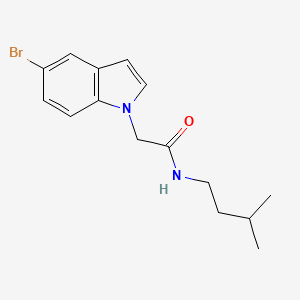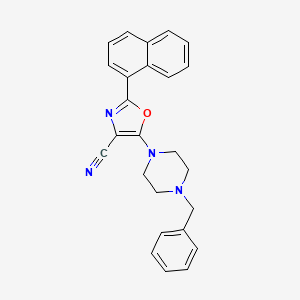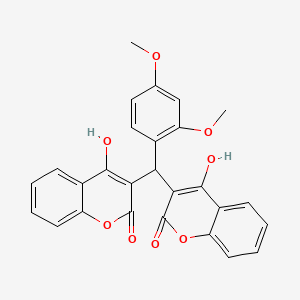![molecular formula C26H29N3O3 B11142600 (2E)-2-(6'-ethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene)-N-phenylhydrazinecarboxamide](/img/structure/B11142600.png)
(2E)-2-(6'-ethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene)-N-phenylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({6’-ETHYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-8’-YLIDENE}AMINO)-1-PHENYLUREA is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({6’-ETHYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-8’-YLIDENE}AMINO)-1-PHENYLUREA typically involves multiple stepsCommon reagents used in these reactions include ethyl bromide, phenyl isocyanate, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-({6’-ETHYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-8’-YLIDENE}AMINO)-1-PHENYLUREA undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-({6’-ETHYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-8’-YLIDENE}AMINO)-1-PHENYLUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-({6’-ETHYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-8’-YLIDENE}AMINO)-1-PHENYLUREA involves its interaction with specific molecular targets. This compound is known to bind to certain enzymes and receptors, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 6’-Ethyl-10’-hydroxy-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]
Uniqueness
3-({6’-ETHYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-8’-YLIDENE}AMINO)-1-PHENYLUREA is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H29N3O3 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-[(E)-(6-ethylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]-3-phenylurea |
InChI |
InChI=1S/C26H29N3O3/c1-2-18-16-24(28-29-25(30)27-20-9-5-3-6-10-20)31-23-17-22-19(15-21(18)23)11-14-26(32-22)12-7-4-8-13-26/h3,5-6,9-10,15-17H,2,4,7-8,11-14H2,1H3,(H2,27,29,30)/b28-24+ |
InChI Key |
RVZSILUBHMNDCQ-ZZIIXHQDSA-N |
Isomeric SMILES |
CCC1=C/C(=N\NC(=O)NC2=CC=CC=C2)/OC3=C1C=C4CCC5(CCCCC5)OC4=C3 |
Canonical SMILES |
CCC1=CC(=NNC(=O)NC2=CC=CC=C2)OC3=C1C=C4CCC5(CCCCC5)OC4=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11142529.png)
![methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate](/img/structure/B11142543.png)

![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11142557.png)
![3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11142560.png)
![2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenethylacetamide](/img/structure/B11142566.png)

![(5Z)-5-[4-(methylsulfanyl)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11142577.png)
![3-hexyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11142582.png)
![N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11142587.png)
![(2E)-6-(4-methylbenzyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11142589.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11142612.png)
